molecular formula C20H22N2O3S B12529762 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- CAS No. 651334-78-0

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Katalognummer: B12529762
CAS-Nummer: 651334-78-0
Molekulargewicht: 370.5 g/mol
InChI-Schlüssel: BZZFRJYUGRDRQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a phenylsulfonyl group and a piperidinylmethyl group attached to the indole core, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. One possible route could include:

    Formation of the Indole Core: Starting from a suitable precursor such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the indole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield an indole ketone, while reduction of the phenylsulfonyl group would yield a phenylthiol derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The phenylsulfonyl and piperidinylmethyl groups may enhance its binding affinity or selectivity towards specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Indol-6-ol, 3-(phenylsulfonyl)-1-methyl-: Similar structure but lacks the piperidinylmethyl group.

    1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(2-piperidinylmethyl)-: Similar structure with a different position of the piperidinylmethyl group.

Uniqueness

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is unique due to the specific positioning of the piperidinylmethyl group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

651334-78-0

Molekularformel

C20H22N2O3S

Molekulargewicht

370.5 g/mol

IUPAC-Name

3-(benzenesulfonyl)-1-(piperidin-4-ylmethyl)indol-6-ol

InChI

InChI=1S/C20H22N2O3S/c23-16-6-7-18-19(12-16)22(13-15-8-10-21-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,21,23H,8-11,13H2

InChI-Schlüssel

BZZFRJYUGRDRQV-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1CN2C=C(C3=C2C=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.